molecular formula C6H13FO3S B13206480 3-(Hydroxymethyl)pentane-3-sulfonyl fluoride

3-(Hydroxymethyl)pentane-3-sulfonyl fluoride

Cat. No.: B13206480
M. Wt: 184.23 g/mol
InChI Key: LHBSYQGEHFOBDR-UHFFFAOYSA-N
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Description

3-(Hydroxymethyl)pentane-3-sulfonyl fluoride is a chemical compound that belongs to the class of sulfonyl fluorides. Sulfonyl fluorides are known for their stability and reactivity, making them valuable in various chemical and biological applications. This compound features a sulfonyl fluoride group attached to a pentane backbone with a hydroxymethyl substituent.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Hydroxymethyl)pentane-3-sulfonyl fluoride can be achieved through several methods. One common approach involves the reaction of a sulfonyl chloride precursor with a fluoride source. For instance, the reaction of 3-(Hydroxymethyl)pentane-3-sulfonyl chloride with potassium fluoride in the presence of a phase transfer catalyst can yield the desired sulfonyl fluoride .

Industrial Production Methods

Industrial production of sulfonyl fluorides often involves the use of sulfuryl fluoride gas (SO₂F₂) as a fluorinating agent. This method is efficient and scalable, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

3-(Hydroxymethyl)pentane-3-sulfonyl fluoride undergoes various chemical reactions, including:

    Nucleophilic Substitution: The sulfonyl fluoride group can be substituted by nucleophiles such as amines and thiols.

    Oxidation and Reduction: The hydroxymethyl group can undergo oxidation to form corresponding aldehydes or carboxylic acids.

    Addition Reactions: The compound can participate in addition reactions with electrophiles.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Addition Reactions: Electrophiles like alkyl halides or acyl chlorides.

Major Products Formed

    Nucleophilic Substitution: Formation of sulfonamide or sulfonothioate derivatives.

    Oxidation: Formation of aldehydes or carboxylic acids.

    Addition Reactions: Formation of addition products with electrophiles.

Scientific Research Applications

3-(Hydroxymethyl)pentane-3-sulfonyl fluoride has diverse applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis for introducing sulfonyl fluoride groups.

    Biology: Employed in the study of enzyme inhibition, particularly serine proteases.

    Medicine: Investigated for its potential as a covalent inhibitor in drug discovery.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 3-(Hydroxymethyl)pentane-3-sulfonyl fluoride involves the formation of a covalent bond with target molecules. The sulfonyl fluoride group is highly electrophilic, allowing it to react with nucleophilic residues in proteins, such as serine or cysteine. This covalent modification can inhibit enzyme activity or alter protein function .

Comparison with Similar Compounds

Similar Compounds

    3-(Hydroxymethyl)pentane-3-sulfonyl chloride: Similar structure but with a sulfonyl chloride group instead of fluoride.

    3-(Hydroxymethyl)pentane-3-sulfonyl bromide: Similar structure but with a sulfonyl bromide group.

    3-(Hydroxymethyl)pentane-3-sulfonyl iodide: Similar structure but with a sulfonyl iodide group.

Uniqueness

3-(Hydroxymethyl)pentane-3-sulfonyl fluoride is unique due to its sulfonyl fluoride group, which provides distinct reactivity and stability compared to its chloride, bromide, and iodide counterparts. The fluoride group offers enhanced electrophilicity and resistance to hydrolysis, making it particularly valuable in biological and chemical applications .

Properties

Molecular Formula

C6H13FO3S

Molecular Weight

184.23 g/mol

IUPAC Name

3-(hydroxymethyl)pentane-3-sulfonyl fluoride

InChI

InChI=1S/C6H13FO3S/c1-3-6(4-2,5-8)11(7,9)10/h8H,3-5H2,1-2H3

InChI Key

LHBSYQGEHFOBDR-UHFFFAOYSA-N

Canonical SMILES

CCC(CC)(CO)S(=O)(=O)F

Origin of Product

United States

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